2-amino-6-(4-aminopiperidin-1-yl)pyrimidin-4(3H)-one
Overview
Description
Synthesis Analysis
There is a mention of a compound synthesized from 2-amino benzimidazole, which might be related, but it’s not clear if this is the same compound you’re asking about .Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found .Chemical Reactions Analysis
The chemical reactions involving this compound are not detailed in the available sources .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available sources .Scientific Research Applications
Hydrogen Bonding and Molecular Structure
- Hydrogen-Bonded Structures : The compound has been studied for its unique hydrogen-bonding capabilities and molecular structures. In related pyrimidinone derivatives, hydrogen bonds form diverse molecular architectures, such as ribbons and sheets, which are significant for understanding molecular interactions in crystal engineering (Orozco et al., 2009).
Biochemical Inhibition
- ASK1 Inhibition for Inflammation and Pain : Derivatives of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine, a compound closely related to 2-amino-6-(4-aminopiperidin-1-yl)pyrimidin-4(3H)-one, have been claimed as ASK1 inhibitors, with potential utility in treating inflammation and neuropathic pain (Norman, 2012).
Molecular Dimensions and Electronic Structure
- Polarization of Molecular-Electronic Structures : Studies have shown that compounds similar to 2-amino-6-(4-aminopiperidin-1-yl)pyrimidin-4(3H)-one exhibit considerable polarization in their molecular-electronic structures, which is crucial for understanding their chemical behavior (Rodríguez et al., 2007).
Chemical Synthesis and Modification
- Benzylation and Nitrosation : Research on benzylation and nitrosation of related pyrimidine derivatives provides insights into synthetic pathways and structural modifications of the pyrimidine ring, which could be relevant for 2-amino-6-(4-aminopiperidin-1-yl)pyrimidin-4(3H)-one (Glidewell et al., 2003).
Therapeutic Potential
- Inhibition of Protein Kinase B : A study on 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives found them to be selective inhibitors of protein kinase B with potential antiproliferative activity. These findings may have implications for the therapeutic potential of similar compounds (Caldwell et al., 2008).
Supramolecular Chemistry
- Supramolecular Structures : The study of supramolecular structures constructed by aminopyrimidines, which include compounds similar to 2-amino-6-(4-aminopiperidin-1-yl)pyrimidin-4(3H)-one, offers insights into hydrogen bonding and base pairing in nucleic acid structures (Cheng et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-4-(4-aminopiperidin-1-yl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c10-6-1-3-14(4-2-6)7-5-8(15)13-9(11)12-7/h5-6H,1-4,10H2,(H3,11,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCLCSUKHHOXBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC(=O)NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6-(4-aminopiperidin-1-yl)pyrimidin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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